molecular formula C30H34Cl2N6 B611798 WAY 207024 dihydrochloride CAS No. 872002-73-8

WAY 207024 dihydrochloride

Cat. No. B611798
M. Wt: 549.54
InChI Key: REQCNTGYEABOIT-UHFFFAOYSA-N
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Description

WAY 207024 dihydrochloride is a gonadotropin-releasing hormone receptor (GnRH-R) antagonist . It exhibits potent affinity with IC50 values of 12 and 71 nM for human and rat GnRH receptors respectively . It is known to lower plasma leuteinizing hormone levels in the rat .


Molecular Structure Analysis

The chemical formula of WAY 207024 dihydrochloride is C30H34Cl2N6 . Its molecular weight is 549.54 . The IUPAC name is 6-[[4-[2-[4-(1,1-Dimethylethyl)phenyl]-1H-benzimidazol-7-yl]-i-piperazinyl]methyl]-quinoxaline dihydrochloride .


Physical And Chemical Properties Analysis

WAY 207024 dihydrochloride is soluble to 85 mM in DMSO . It should be stored in desiccated form at room temperature .

Scientific Research Applications

1. Synthesis and Characterization

WAY 207024 dihydrochloride plays a role in the synthesis of various chemical compounds. For example, it was used in the preparation of L-cysteine by a method developed by Cavallini et al. This illustrates its utility in the synthesis of amino acids and related biochemical compounds, underscoring its significance in chemical research and organic synthesis processes (White et al., 1964).

2. Pharmacological Research

In pharmacological research, WAY 207024 dihydrochloride contributes to the study of various compounds. For instance, it has been involved in the synthesis and study of pharmacological activities of specific dihydrochloride compounds, highlighting its role in the development of new pharmaceutical agents. This demonstrates its importance in medicinal chemistry and drug discovery processes (Agababyan et al., 2002).

3. Analytical Chemistry Applications

WAY 207024 dihydrochloride is also significant in analytical chemistry. It has been used as a reagent in the detection of α-keto acids in liquid chromatography, showcasing its role in analytical methodologies and enhancing the sensitivity and specificity of chemical analyses (Ishida et al., 1990).

Safety And Hazards

The safety data sheet for WAY 207024 dihydrochloride indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6.2ClH/c1-30(2,3)23-10-8-22(9-11-23)29-33-25-5-4-6-27(28(25)34-29)36-17-15-35(16-18-36)20-21-7-12-24-26(19-21)32-14-13-31-24;;/h4-14,19H,15-18,20H2,1-3H3,(H,33,34);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQCNTGYEABOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3N4CCN(CC4)CC5=CC6=NC=CN=C6C=C5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

WAY 207024 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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